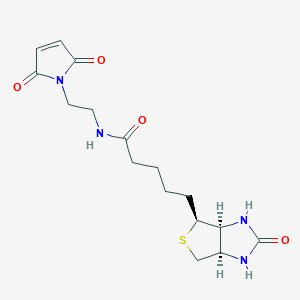
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide is a derivative of the well-known crown ether, 18-crown-6 Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups The unique structure of crown ethers allows them to complex with various cations, making them valuable in various chemical applications
Preparation Methods
The synthesis of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable carboxamide precursor under specific conditions. For example, the reaction can be carried out using a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetracarboxamide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Complexation: The crown ether structure allows the compound to form complexes with various cations, particularly potassium ions.
Scientific Research Applications
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide primarily involves its ability to complex with cations. The crown ether structure provides a cavity that can encapsulate cations, stabilizing them and facilitating their transport across membranes or within chemical reactions . This complexation ability is crucial for its applications in catalysis, ion transport studies, and drug delivery.
Comparison with Similar Compounds
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can be compared with other crown ethers such as:
Dibenzo-18-crown-6: This compound has benzene rings attached to the crown ether structure, providing different solubility and complexation properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, altering its complexation properties and applications.
The uniqueness of this compound lies in its enhanced functionality due to the carboxamide groups, which provide additional sites for chemical reactions and complexation.
Properties
IUPAC Name |
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H,8-15H2,1-7H3/t16-,17+,18+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSSONMMLCWOV-WJFTUGDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)








![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
